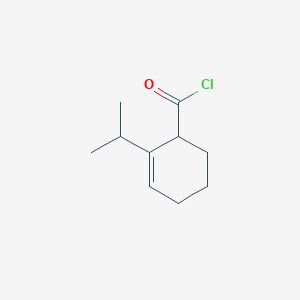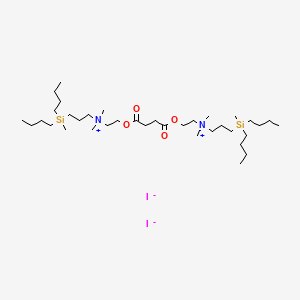
3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, flexibility, and resistance to oxidation and chemicals. This compound, with its intricate structure, is likely to have specialized applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” would involve multiple steps, including the formation of the silane and aminium groups, followed by their coupling. Typical reaction conditions might include:
Temperature: Moderate to high temperatures (50-150°C) to facilitate the reactions.
Solvents: Organic solvents such as toluene, dichloromethane, or tetrahydrofuran.
Catalysts: Metal catalysts like palladium or platinum to enhance reaction rates.
Industrial Production Methods
Industrial production would likely involve large-scale reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors could be used to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the silicon and nitrogen centers.
Reduction: Reduction reactions could target the aminium group, potentially converting it to an amine.
Substitution: Substitution reactions might occur at the silicon center, where alkyl or aryl groups could be replaced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted silanes, amines, and oxides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a precursor for synthesizing other organosilicon compounds or as a catalyst in organic reactions.
Biology
In biology, it might be used in the development of novel biomaterials or as a component in drug delivery systems due to its potential biocompatibility.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In industry, it might be used in the production of high-performance materials, coatings, or adhesives due to its thermal stability and resistance to chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, in a catalytic process, the compound might facilitate the formation or breaking of chemical bonds through its silicon and nitrogen centers. In a biological context, it could interact with cellular components, potentially disrupting or enhancing specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.
Hexamethyldisiloxane: Another organosilicon compound with applications in various fields.
Uniqueness
The uniqueness of “3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” lies in its complex structure, which combines multiple functional groups, potentially leading to a wide range of applications and reactivity patterns.
Propiedades
Número CAS |
95521-12-3 |
|---|---|
Fórmula molecular |
C36H78I2N2O4Si2 |
Peso molecular |
913.0 g/mol |
Nombre IUPAC |
3-[dibutyl(methyl)silyl]propyl-[2-[4-[2-[3-[dibutyl(methyl)silyl]propyl-dimethylazaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C36H78N2O4Si2.2HI/c1-11-15-29-43(9,30-16-12-2)33-19-23-37(5,6)25-27-41-35(39)21-22-36(40)42-28-26-38(7,8)24-20-34-44(10,31-17-13-3)32-18-14-4;;/h11-34H2,1-10H3;2*1H/q+2;;/p-2 |
Clave InChI |
FGWRDFDFSZZUSI-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Si](C)(CCCC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](C)(CCCC)CCCC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



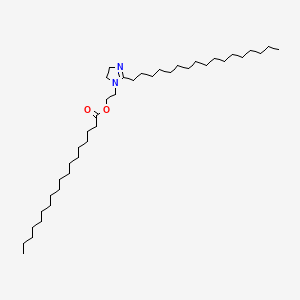



![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
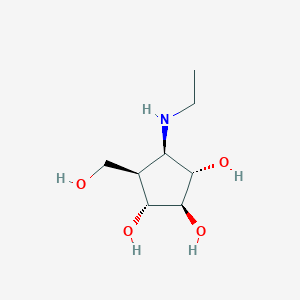
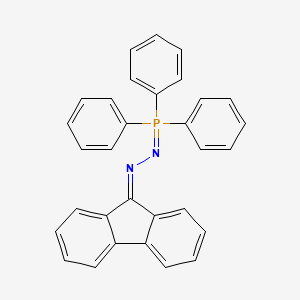

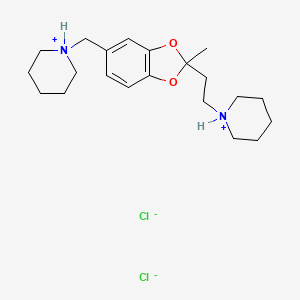

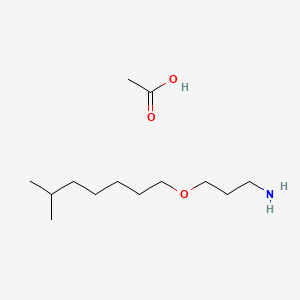
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
